molecular formula C14H15NO5 B1346291 trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-76-6

trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1346291
CAS No.: 733740-76-6
M. Wt: 277.27 g/mol
InChI Key: CTCGTAGEILSZFF-VHSXEESVSA-N
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Description

trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H15NO5 and a molecular weight of 277.273 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a 2-nitrophenyl group attached to an oxoethyl chain . It is known for its applications in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .

Chemical Reactions Analysis

trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid: undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid: has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar compounds to trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid include:

The uniqueness of This compound lies in the ortho position of the nitro group, which can influence its reactivity and interaction with other molecules .

Properties

IUPAC Name

(1R,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-13(8-9-4-3-6-10(9)14(17)18)11-5-1-2-7-12(11)15(19)20/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCGTAGEILSZFF-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151461
Record name rel-(1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-76-6
Record name rel-(1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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